molecular formula C9H15N3 B2542105 Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-(1-methylethyl)- CAS No. 1368106-54-0

Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-(1-methylethyl)-

Cat. No.: B2542105
CAS No.: 1368106-54-0
M. Wt: 165.24
InChI Key: MERXAWCAZPTBIK-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-(1-methylethyl)- is a heterocyclic compound characterized by a fused bicyclic structure.

Biochemical Analysis

Cellular Effects

The effects of Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-(1-methylethyl)- on cellular processes are complex and multifaceted. It has been suggested that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-(1-methylethyl)- can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-(1-methylethyl)- can vary with different dosages. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-(1-methylethyl)- is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-(1-methylethyl)- within cells and tissues is a complex process that may involve various transporters or binding proteins .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-(1-methylethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 1H-imidazole-4-carboxaldehyde and 1,2-diaminopropane, which undergo cyclization in the presence of a suitable catalyst . The reaction conditions often include heating and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-(1-methylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,5-a]pyrazine derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-(1-methylethyl)- has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-(1-methylethyl)- is unique due to its specific inhibitory action on KRAS G12C, making it a valuable compound in targeted cancer therapy. Its structural features also allow for a variety of chemical modifications, enhancing its versatility in research and industrial applications .

Properties

IUPAC Name

1-propan-2-yl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-7(2)9-8-5-10-3-4-12(8)6-11-9/h6-7,10H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MERXAWCAZPTBIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2CNCCN2C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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